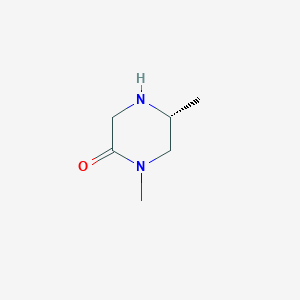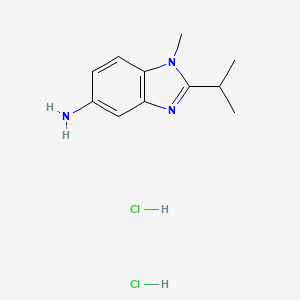
1-(4-fluorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione
Vue d'ensemble
Description
1-(4-Fluorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione (also known as 4-F-PPDT) is a small molecule that has been studied for its potential applications in scientific research. It is a heterocyclic compound that contains both imidazole and thione moieties. The structure of 4-F-PPDT is shown in Figure 1.
Mécanisme D'action
The mechanism of action of 4-F-PPDT is not fully understood. It is believed to interact with proteins and other biomolecules, such as enzymes, receptors, and DNA, by forming hydrogen bonds and other non-covalent interactions. It is also believed to interact with cell membranes, causing changes in their structure and function.
Effets Biochimiques Et Physiologiques
4-F-PPDT has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics. It has also been shown to modulate the activity of receptors involved in the regulation of cell proliferation and differentiation. In addition, it has been shown to regulate the expression of genes involved in the regulation of cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-F-PPDT in scientific research are that it is a small molecule that can be easily synthesized and is relatively stable. In addition, it can be used to study the effects of small molecules on biological systems, such as the inhibition of enzymes, the modulation of receptor activity, and the regulation of gene expression. The limitations of using 4-F-PPDT in scientific research are that its mechanism of action is not fully understood and its effects on biochemical and physiological processes are not fully understood.
Orientations Futures
Future research on 4-F-PPDT should focus on understanding its mechanism of action and its effects on biochemical and physiological processes. In addition, further research should be conducted to determine the potential therapeutic applications of 4-F-PPDT, such as its use as an inhibitor of enzymes involved in the metabolism of drugs and other xenobiotics. Finally, further research should be conducted to determine the potential environmental applications of 4-F-PPDT, such as its use as an inhibitor of air pollutants.
Applications De Recherche Scientifique
4-F-PPDT has been studied for its potential applications in scientific research. It has been used to study the effects of small molecules on biological systems, such as the inhibition of enzymes, the modulation of receptor activity, and the regulation of gene expression. It has also been used to study the effects of environmental pollutants on biological systems, such as the effects of air pollutants on cellular respiration.
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-4-phenyl-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2S/c16-12-6-8-13(9-7-12)18-14(10-17-15(18)19)11-4-2-1-3-5-11/h1-10H,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLPHZIPWLMATR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



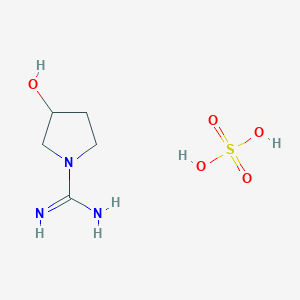
![(4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride](/img/structure/B1387636.png)
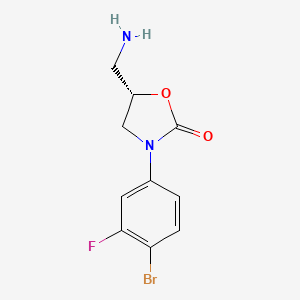
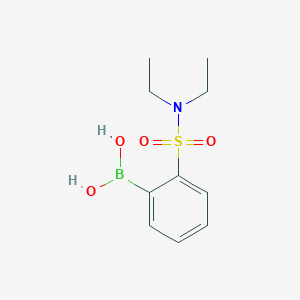
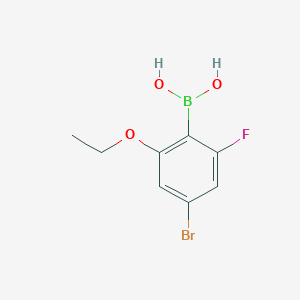
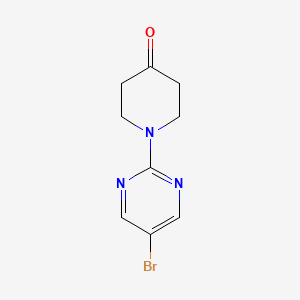
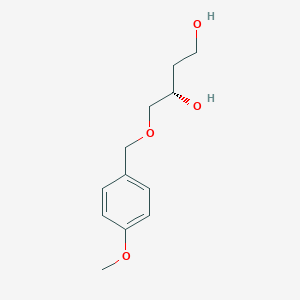
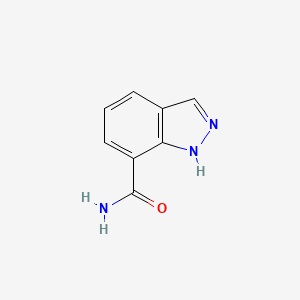

![Sodium 4'-chloro-[1,1'-biphenyl]-4-sulfonate](/img/structure/B1387652.png)
![Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine-2-carboxylate](/img/structure/B1387653.png)
![2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B1387654.png)
